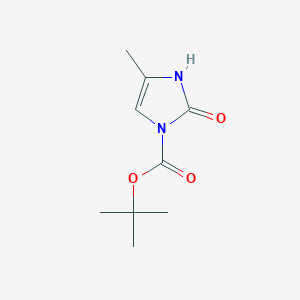

tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate

Description

tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is a bicyclic imidazole derivative featuring a tert-butyl carbamate group and a 2-oxo-2,3-dihydroimidazole core with a methyl substituent at position 2. The tert-butyl group enhances steric bulk and lipophilicity, while the 2-oxo moiety may participate in hydrogen bonding, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl 5-methyl-2-oxo-1H-imidazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-11(7(12)10-6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWFEDHMVMFSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Substituent Variations and Structural Features

The structural analogs of this compound differ primarily in the substituents at position 4 of the imidazole ring. Key comparisons include:

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

- Substituent : Formyl group at position 4 (vs. methyl-oxo in the target compound).

- Molecular Weight : 196.21 g/mol (vs. ~212.24 g/mol for the target compound).

- Crystallographic Data : Crystallizes in a triclinic system (space group P1, a = 5.972 Å, b = 7.173 Å, c = 12.164 Å) with C–H···O interactions influencing packing .

- Reactivity : The formyl group increases electrophilicity, making it more reactive toward nucleophiles compared to the methyl-oxo substituent in the target compound.

tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

- Substituent : 3-Methoxy-3-oxopropyl chain at position 3.

- Status : Discontinued commercially, suggesting challenges in synthesis or stability .

- Functional Impact: The extended aliphatic chain may enhance solubility in non-polar solvents but reduce crystallinity compared to the compact methyl-oxo group.

Compounds 5{91}–5{94} ()

- Substituents: Varied groups such as dibenzylamino, N-methylbenzylamino, and diethylamino.

- Applications: These analogs are used in peptide synthesis and catalytic frameworks. The bulky amino groups may hinder crystallization but improve binding affinity in biological systems .

Physicochemical Properties

The target compound’s methyl-oxo group balances steric hindrance and polarity, likely improving stability compared to the formyl analog while retaining moderate solubility .

Biological Activity

tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate (CAS Number: 162288-36-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H14N2O3

- Molecular Weight : 198.22 g/mol

- Structural Characteristics : The compound features an imidazole ring, which is often implicated in various biological activities, including enzyme inhibition and antimicrobial effects.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The biological activity of this compound has been evaluated against several pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Mycobacterium tuberculosis | 5 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Specifically, it has been explored as a potential inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and disease processes. Inhibitors of DUBs have therapeutic potential in cancer and neurodegenerative diseases:

The selective inhibition of these targets indicates the compound's potential utility in therapeutic applications.

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibacterial agent.

Case Study 2: DUB Inhibition

Another study focused on the compound's ability to inhibit USP7 and UCHL1. Using a high-throughput screening method, researchers identified several active compounds from a library that included this compound. The results showed promising selectivity for USP7 over UCHL1, suggesting its potential role in targeted therapies for diseases involving DUB dysregulation.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves formylation of an imidazole precursor followed by esterification (e.g., using tert-butoxycarbonyl (Boc) protecting groups). Key steps include:

- Formylation : Reacting 4-methylimidazole with an acid chloride or formylating agent under controlled conditions.

- Esterification : Introducing the Boc group via reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

Optimization : Temperature (reflux vs. room temperature), solvent polarity (e.g., dichloromethane or THF), and catalyst selection significantly affect yield. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirms regioselectivity of substitutions on the imidazole ring and Boc group integration.

- FT-IR : Validates carbonyl (C=O) stretches (~1700 cm⁻¹) from the oxo and carboxylate groups .

- HPLC/MS : Ensures molecular ion ([M+H]⁺) consistency and detects impurities.

- X-ray crystallography : Resolves bond lengths/angles (e.g., using SHELXL for refinement) .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : Serves as a scaffold for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .

- Materials science : Functionalized imidazole cores are used in coordination polymers or optoelectronic materials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?

- SHELX suite : SHELXL refines high-resolution data but struggles with disordered tert-butyl groups. Strategies include:

- Data contradictions : Cross-validate with DFT-calculated geometries (e.g., bond angles deviating >2° from X-ray data warrant re-examination) .

Table 1 : Crystallographic Parameters (from analogous compounds)

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P21/c | |

| a, b, c (Å) | 6.8316, 8.8893, 17.5458 | |

| β (°) | 90.789 | |

| R-factor | <0.05 |

Q. How do structural modifications (e.g., halogenation) impact biological activity, and how can selectivity be controlled?

- Bromination/chlorination : Introducing halogens at the 4-position (e.g., via NBS or SOCl₂) enhances electrophilicity, improving enzyme inhibition (e.g., tyrosinase ).

- Selectivity : Use directing groups (e.g., methoxy) to guide halogenation to specific sites. Monitor via LC-MS to avoid over-functionalization .

Q. What methodologies address contradictions in thermal stability data from DSC/TGA analyses?

- Controlled heating rates (e.g., 5°C/min in DSC) reduce decomposition artifacts.

- Complementary techniques : Pair TGA (mass loss) with isothermal calorimetry to distinguish melting vs. degradation events .

Q. How can computational chemistry predict reactivity in downstream derivatization?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD simulations : Assess solvent effects on reaction pathways (e.g., solvation of the Boc group in polar aprotic solvents) .

Methodological Best Practices

- Synthetic reproducibility : Document solvent batch effects (e.g., peroxide levels in THF) and moisture sensitivity of intermediates .

- Data validation : Cross-correlate NMR shifts with databases (e.g., PubChem) and confirm purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.